molecular formula C15H14N2O2S2 B2479997 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034526-04-8

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2479997
CAS No.: 2034526-04-8
M. Wt: 318.41
InChI Key: LEAXCAAGDAJZPR-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a benzo[b]thiophene moiety linked via a hydroxyethyl chain to a urea group substituted with a thiophen-2-yl ring. Urea derivatives are known for their hydrogen-bonding capabilities, which often confer biological activity or material stability.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-12(8-16-15(19)17-14-6-3-7-20-14)11-9-21-13-5-2-1-4-10(11)13/h1-7,9,12,18H,8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAXCAAGDAJZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzo[b]thiophene with an appropriate halogenated compound to introduce the hydroxyethyl group. This is followed by the reaction with thiophene-2-yl isocyanate to form the urea linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Enone Derivatives (Compounds 8, 9, 10)

Compounds 8–10 from share the benzo[b]thiophen-3-yl core but differ in their substitution patterns. For example:

  • Compound 8 : (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one.
  • Compound 9 : Methoxy-substituted phenylprop-2-en-1-one.
  • Compound 10 : 3-Fluorophenyl variant.

Key Comparisons :

  • Substituent Effects: The target urea compound lacks the enone (α,β-unsaturated ketone) bridge but includes a hydroxyethyl linker.
  • Hydrogen Bonding: The urea group in the target compound provides additional hydrogen-bonding sites (NH and carbonyl groups), which are absent in enones. This could enhance interactions with biological targets or improve crystallinity .

Tetrazole Analogs (Compounds I and II)

describes tetrazole derivatives with benzo[b]thiophene and methoxyphenyl groups:

  • Compound I : (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole.
  • Compound II : (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole.

Key Comparisons :

  • Dihedral Angles: The tetrazole ring in Compound II forms a smaller dihedral angle (60.94°) with the benzo[b]thiophene ring compared to Compound I (88.81–88.92°).
  • Hydrogen-Bonding Networks : Tetrazoles in Compounds I and II form intermolecular N–H···N bonds, whereas the urea group in the target compound can participate in stronger NH···O/N interactions, which are critical in crystal engineering and protein binding .

Urea Derivatives with Heterocyclic Substituents

Tetrahydrobenzo[b]thiophene Ureas (Compounds 7a–d)

outlines urea derivatives with tetrahydrobenzo[b]thiophene and benzoyl/hydrazono groups, such as:

  • 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
  • 7d: Ethyl ester variant with phenylhydrazono substitution.

Key Comparisons :

  • Substituent Diversity: The hydrazono and benzoyl groups in 7a–d introduce π-conjugation and steric bulk, whereas the target compound’s thiophen-2-yl and hydroxyethyl groups may prioritize solubility over rigidity .
  • Electronic Effects: The cyano group in 7a enhances electron-withdrawing character, contrasting with the electron-rich thiophene in the target compound. This difference could influence redox stability or binding affinity .

Benzimidazole-Urea ()

The compound 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea features a benzimidazole and nitrophenyl substituents.

Key Comparisons :

  • Aromatic Interactions : The nitrophenyl group in this compound introduces strong electron-withdrawing effects, while the thiophen-2-yl group in the target compound offers moderate electron richness. This distinction may affect charge-transfer interactions or metabolic pathways .
  • Bioactivity : Benzimidazole-urea derivatives are often explored for antimicrobial or anticancer activity, suggesting that the target compound’s benzo[b]thiophene-thiophene system could similarly target enzyme active sites .

Thiophene-Containing Derivatives ()

lists Drospirenone-related impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.

Key Comparisons :

  • Backbone Flexibility: The target compound’s hydroxyethyl linker provides a balance between flexibility and hydrogen-bonding capacity, whereas the methylamino-propanol backbone in compounds prioritizes basicity and solubility .

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[b]thiophene moiety, which is known for its biological activities. The chemical structure can be represented as follows:

C13H12N2O2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2

This structure contributes to the compound's lipophilicity and ability to interact with biological targets.

Research indicates that compounds containing thiophene and urea functionalities exhibit various biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in vitro. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have been reported to promote nerve regeneration and protect against neurodegenerative diseases. This is attributed to their ability to modulate neurotrophic factors and enhance neurite outgrowth .

In Vitro Studies

A study evaluated the biological activities of related urea compounds, noting that certain derivatives exhibited IC50 values as low as 15 μM against specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity .

Case Studies

  • Anticancer Activity : A series of urea derivatives were synthesized and tested for anticancer properties. One compound showed a GI50 value of 25.1 μM against non-small cell lung cancer, demonstrating its potential as an anticancer agent .
  • Neuroprotective Studies : In research focused on neuroprotection, compounds similar to this compound were found to significantly enhance neurite outgrowth in cultured neurons, suggesting their utility in treating peripheral nerve injuries .

Data Tables

Biological ActivityCompound StructureIC50 (μM)Target Cell Line
AntitumorUrea Derivative25.1EKVX (Lung Cancer)
NeuroprotectionBenzo[b]thiopheneN/ANeuronal Cultures
CytotoxicityThiourea Derivative16.23U937 (Monocytic Leukemia)

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, and how can reaction yields be optimized?

The synthesis typically involves three key steps:

  • Core formation : Construct the benzo[b]thiophene moiety via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, which ensures regioselectivity and high purity .
  • Functionalization : Introduce the hydroxyethyl group using nucleophilic substitution or epoxide ring-opening reactions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to avoid side products .
  • Urea coupling : React the intermediate with thiophen-2-yl isocyanate under anhydrous conditions. Catalysts like triethylamine improve coupling efficiency .
    Optimization strategies :
  • Use continuous flow reactors for scalable production .
  • Purify intermediates via column chromatography or preparative HPLC to minimize impurities .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra validate the presence of the hydroxyethyl group (δ ~4.2 ppm for -CH2OH) and urea linkage (δ ~6.8–7.5 ppm for NH protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~363.1 for C16H13N2O2S2) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with methanol/water gradients .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with GI50 values compared to reference compounds like cisplatin .
  • Antimicrobial testing : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing thiophen-2-yl with pyridyl) to assess electronic effects on bioactivity .
  • Hydroxyethyl group optimization : Replace the hydroxyethyl chain with methylene or carbonyl groups to evaluate steric and hydrogen-bonding contributions .
  • Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC50 values .

Q. What methodologies are suitable for elucidating the mechanism of action?

  • Molecular docking : Perform in silico studies with targets like EGFR or COX-2 using AutoDock Vina. The hydroxyethyl group may form hydrogen bonds with active-site residues .
  • Biochemical assays : Measure ATPase activity or cytokine release (e.g., IL-6) in treated cells to identify pathway modulation .
  • CRISPR-Cas9 screening : Knock out candidate receptors (e.g., GPCRs) to assess loss of compound efficacy .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control standardization : Ensure consistent assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Purity validation : Re-test compounds with discrepancies using HPLC-MS to rule out degradation products .
  • Meta-analysis : Compare GI50 values from multiple studies (e.g., Compound A: 25.1 μM vs. Compound B: 16.23 μM) to identify trends linked to structural features .

Q. What strategies can stabilize the compound under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. The urea linkage is prone to hydrolysis at extremes .
  • Prodrug design : Mask the hydroxyethyl group as an ester to enhance stability in plasma .
  • Excipient screening : Use cyclodextrins or liposomes to improve solubility and reduce aggregation .

Q. How do structural modifications impact photophysical properties for material science applications?

  • UV-Vis spectroscopy : Compare absorbance/emission spectra of analogs with varying aryl groups. Thiophene derivatives often exhibit redshifted λmax due to extended conjugation .
  • DFT calculations : Model HOMO-LUMO gaps to predict conductivity in organic semiconductors .

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